molecular formula C7H4ClNO2S2 B2668920 Thieno[2,3-c]pyridine-2-sulfonyl chloride CAS No. 1191545-48-8

Thieno[2,3-c]pyridine-2-sulfonyl chloride

Cat. No.: B2668920
CAS No.: 1191545-48-8
M. Wt: 233.68
InChI Key: QUZWGNJTEOPBGN-UHFFFAOYSA-N
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Description

Contextualization of Thienopyridine Scaffolds in Modern Organic Chemistry

The study of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Among these, derivatives of pyridine (B92270) attract significant interest due to their prevalence in biologically active molecules and their versatile chemical properties. researchgate.net Fused heterocyclic systems, which feature two or more rings sharing atoms, often exhibit enhanced stability, unique electronic characteristics, and improved biological activity compared to their individual components. ias.ac.in

Fused pyridine analogues are vital scaffolds in organic synthesis. ias.ac.in The fusion of a pyridine ring with other heterocyclic systems, such as furan, pyrrole, or thiophene (B33073), creates rigid, planar structures that can interact effectively with biological targets. ias.ac.inresearchgate.net This structural feature is a key reason for their extensive use in drug design, with numerous pyridine-containing compounds serving as inhibitors for enzymes like kinases and topoisomerase. eurekaselect.comnih.gov The incorporation of a fused ring structure can enhance a molecule's bioactivity and intensify its therapeutic properties. nih.gov Thienopyridines, which combine a thiophene and a pyridine ring, are a prominent class of these fused systems and are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. arizona.eduontosight.ainih.gov

The thienopyridine system can exist in six different isomeric forms depending on the mode of fusion between the thiophene and pyridine rings. researchgate.net Thieno[2,3-c]pyridine (B153571) is the specific isomer where the thiophene ring is fused to the 'c' face of the pyridine ring, sharing the carbon atoms at the 2 and 3 positions of the thiophene. ontosight.ainih.gov This arrangement results in a unique electronic distribution and steric environment compared to its other isomers, such as the more commonly studied thieno[2,3-b]pyridine (B153569). The presence of both the electron-rich thiophene ring and the electron-deficient pyridine ring within a single compact molecule underpins its chemical reactivity and potential as a scaffold for new therapeutic agents. ontosight.ai

Role of Sulfonyl Chlorides as Electrophilic Reagents in Organic Transformations

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic compounds widely employed as intermediates in chemical synthesis. magtech.com.cn Their utility stems from the powerful electron-withdrawing nature of the sulfonyl group, which makes them potent electrophiles. fiveable.me

The core reactivity of a sulfonyl chloride is centered on the sulfur atom, which is bonded to two oxygen atoms, a chlorine atom, and an organic residue (R). The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient, or electrophilic. This makes the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions. fiveable.me Sulfonyl chlorides readily react with a wide range of nucleophiles, a characteristic that makes them invaluable in constructing more complex molecules. wikipedia.org

NucleophileProduct ClassGeneral Reaction
Alcohols (R'-OH)Sulfonate EstersRSO₂Cl + R'-OH → RSO₂OR' + HCl
Amines (R'₂NH)SulfonamidesRSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl
Water (H₂O)Sulfonic AcidsRSO₂Cl + H₂O → RSO₃H + HCl
Arenes (e.g., Benzene)SulfonesRSO₂Cl + C₆H₆ → RSO₂C₆H₅ + HCl (Friedel-Crafts)

This table summarizes the fundamental reactions of sulfonyl chlorides with common nucleophiles.

Pyridine-derived sulfonyl chlorides are established and important reagents in organic synthesis, particularly in the pharmaceutical industry. nbinno.com For instance, pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of several drugs. guidechem.comgoogle.com It serves as a critical building block for creating sulfonamide and sulfonate ester linkages, incorporating the pyridine moiety into a larger molecular framework. A notable application is in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders. nbinno.comguidechem.com The successful and widespread use of reagents like pyridine-3-sulfonyl chloride demonstrates the synthetic value of combining the reactivity of the sulfonyl chloride group with the structural and biological importance of the pyridine ring. nih.gov

Research Landscape of Thieno[2,3-c]pyridine-2-sulfonyl chloride: Current Gaps and Potential Avenues

A review of the current scientific literature reveals that while the parent thienopyridine scaffolds and various sulfonyl chlorides are well-documented, specific research on This compound is notably scarce. There is a clear gap in the literature regarding its synthesis, characterization, and application in synthetic methodologies.

The absence of dedicated studies on this compound represents a significant untapped area of research. Based on the established reactivity of its constituent parts, this compound holds considerable potential as a novel building block in medicinal chemistry.

Potential avenues for future research include:

Development of Synthetic Routes: Establishing an efficient and scalable synthesis for this compound is the first critical step. This could potentially be achieved through the chlorosulfonation of the parent Thieno[2,3-c]pyridine heterocycle.

Synthesis of Novel Compound Libraries: The reagent could be reacted with diverse libraries of amines, alcohols, and phenols to generate novel series of thienopyridine-based sulfonamides and sulfonate esters.

Pharmacological Screening: Given the known biological activities of the thienopyridine core, these new derivatives would be prime candidates for screening against a variety of biological targets, including kinases, receptors, and microbial enzymes, potentially leading to the discovery of new therapeutic leads.

Material Science Applications: The rigid, heteroaromatic structure of the thienopyridine scaffold could be exploited in the synthesis of novel organic materials with interesting electronic or optical properties.

In essence, this compound stands as an unexplored but promising reagent at the intersection of heterocyclic and sulfur chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-c]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZWGNJTEOPBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191545-48-8
Record name thieno[2,3-c]pyridine-2-sulfonyl chloride
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Synthetic Methodologies for Thieno 2,3 C Pyridine 2 Sulfonyl Chloride

Conventional Approaches to Thieno[2,3-c]pyridine (B153571) Core Synthesis

The construction of the fused thieno[2,3-c]pyridine system is traditionally approached through two primary retrosynthetic strategies. nih.govkuleuven.be These strategies involve the formation of either the thiophene (B33073) ring onto a pre-existing pyridine (B92270) structure or, conversely, the annulation of the pyridine ring onto a thiophene precursor. nih.govkuleuven.be

One of the established routes to the thieno[2,3-c]pyridine core involves the construction of the thiophene ring starting from a suitably functionalized pyridine derivative. nih.govkuleuven.be A prominent example of this approach is the Gewald reaction. This reaction typically involves the condensation of a piperidine (B6355638) derivative (a precursor to the pyridine ring system), an active methylene (B1212753) nitrile like ethyl cyanoacetate, and elemental sulfur. nih.gov For instance, the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is achieved through the Gewald reaction of ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur. nih.gov This method builds the thiophene ring onto the existing nitrogen-containing ring structure.

Another strategy involves the reaction of 3,5-dihalopyridine-4-carboxaldehydes with methyl thioglycolate. researchgate.net This sequence leads to the formation of a 4-halo-thieno[2,3-c]pyridine-2-carboxylate, effectively closing the thiophene ring on the pyridine scaffold. researchgate.net

The alternative conventional strategy involves constructing the pyridine ring onto a pre-existing thiophene molecule. nih.govkuleuven.be This approach often utilizes condensation and cyclization reactions starting from thiophene precursors. ontosight.ai A common method involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net This process is particularly effective for producing 2-halogenated thieno[2,3-c]pyridines. researchgate.net

Another example involves a multi-step sequence starting from 2-thienaldehyde. The process includes forming a Schiff base with an aminoacetal, reduction, reaction with para-toluenesulfonyl chloride, and finally, cyclization induced by a strong mineral acid to yield the thieno[2,3-c]pyridine core. google.com

Strategies for the Introduction of the Sulfonyl Chloride Moiety

Once the thieno[2,3-c]pyridine core is assembled, the next critical step is the regioselective installation of the sulfonyl chloride group at the C-2 position. This is typically achieved through the oxidation of a suitable sulfur-containing precursor, such as a thiol or a disulfide derivative of thieno[2,3-c]pyridine.

The direct oxidative conversion of thiols or disulfides to their corresponding sulfonyl chlorides is a well-established transformation in organic synthesis. organic-chemistry.orgorganic-chemistry.orgacs.org This approach avoids the need to first prepare a sulfonic acid, which is then chlorinated. Various reagents and conditions have been developed to achieve this conversion efficiently.

A common and direct method for preparing sulfonyl chlorides from thiols or disulfides involves oxidative chlorination using halogenating agents. researchgate.net The reaction of disulfides with electrophilic halogenating reagents is a convenient route to sulfonyl halides. researchgate.net

Chlorine gas (Cl₂) in an aqueous medium is a classic reagent for this transformation. researchgate.netacsgcipr.org The mechanism involves the oxidation and cleavage of the sulfur-sulfur bond in a disulfide or the oxidation of the thiol, mediated by chlorine, to form the sulfonyl chloride. acsgcipr.org Stoichiometrically, three moles of chlorine are required for the conversion of a thiol to a sulfonyl chloride. acsgcipr.org

Alternative halogenating agents can also be employed. N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid has been shown to smoothly oxidize various thiol derivatives to the corresponding sulfonyl chlorides in good yields. organic-chemistry.orgresearchgate.net Similarly, an environmentally benign method utilizes aqueous HCl or HBr in the presence of ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant to convert thiols into sulfonyl chlorides or bromides, respectively. researchgate.net

Oxidation of Precursor Thiols or Disulfides

N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (B82951) Oxidation Routes

The synthesis of sulfonyl chlorides from various sulfur-containing precursors using N-Chlorosuccinimide (NCS) or sodium hypochlorite represents a common and effective oxidative chlorination strategy. These methods are applicable to the synthesis of Thieno[2,3-c]pyridine-2-sulfonyl chloride from a corresponding thiol, disulfide, or other suitable sulfur-functionalized thienopyridine derivative.

N-Chlorosuccinimide (NCS): NCS is a versatile reagent for the oxidation of sulfur compounds. The reaction of a thiol or disulfide with NCS, often in the presence of an acid catalyst like dilute hydrochloric acid, proceeds smoothly to afford the corresponding sulfonyl chloride. organic-chemistry.orgsemanticscholar.orgorganic-chemistry.org This method is advantageous due to its relatively mild conditions and the ease of removal of the succinimide (B58015) byproduct. organic-chemistry.org Studies have shown that this approach is effective for a range of thiol derivatives, including thioacetates and thiocarbamates, consistently producing sulfonyl chlorides in good to excellent yields. organic-chemistry.org The reaction can be performed in a mixture of aqueous hydrochloric acid and acetonitrile, which provides a controlled and efficient transformation. organic-chemistry.org Structurally diverse sulfonyl chlorides can be synthesized from S-alkylisothiourea salts via NCS chlorosulfonation. researchgate.net

Sodium Hypochlorite (NaOCl): Sodium hypochlorite, commonly known as bleach, serves as an inexpensive and powerful oxidizing agent for converting thiols and disulfides into sulfonyl chlorides. researchgate.netorganic-chemistry.org The reaction is typically carried out in an aqueous medium, sometimes with a co-solvent like acetic acid. researchgate.net NaOCl can also oxidize organic sulfides to their corresponding sulfoxides or sulfones. wikipedia.org The use of crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O) has been shown to efficiently produce sulfonyl chlorides from thiols or disulfides in acetic acid. researchgate.net This bleach-mediated oxidative chlorosulfonation is considered an environmentally benign and economical approach. semanticscholar.orgorganic-chemistry.org

Below is a table summarizing typical conditions found in the literature for these oxidation methods.

ReagentSubstrateConditionsYield
NCS/HClThiol DerivativesAcetonitrile/aq. HClGood to 96%
NaOCl·5H₂OThiols/DisulfidesAcetic AcidHigh
Oxone-Mediated Oxyhalogenation Reactions

Oxone, a stable and versatile triple salt containing potassium peroxymonosulfate (B1194676) (2KHSO₅·KHSO₄·K₂SO₄), is an effective oxidant for the synthesis of sulfonyl chlorides from thiols and disulfides. This method, known as oxyhalogenation, involves the simultaneous oxidation of the sulfur species and halogenation using a halide source.

A simple and rapid method involves treating a thiol or disulfide with a mixture of Oxone and a potassium halide (KX, where X is Cl or Br) in water. rsc.orgrsc.org This approach is attractive due to its use of water as a solvent, aligning with green chemistry principles. The reaction is often exothermic and proceeds efficiently at room temperature. rsc.org The corresponding sulfonyl chlorides or bromides can be synthesized in high yields through this process. rsc.orgresearchgate.net

The general procedure involves stirring a mixture of the thiol, Oxone, and potassium chloride in water. After the reaction is complete, the product is typically extracted with an organic solvent like ethyl acetate (B1210297). rsc.org

Functional Group Transformations to Sulfonyl Chloride

Beyond direct oxidation of thiols, the sulfonyl chloride moiety on the thieno[2,3-c]pyridine ring can be installed through various functional group transformations. These methods often begin with a pre-functionalized thienopyridine core.

One common precursor is a sulfonic acid. The conversion of a sulfonic acid to a sulfonyl chloride can be achieved using chlorinating agents like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). chemicalbook.com This is a standard transformation for preparing sulfonyl chlorides from the corresponding sulfonic acids.

Another approach involves the use of organometallic intermediates. For instance, organozinc reagents can react with electrophiles like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to generate sulfonyl chloride intermediates in situ, which can then be trapped with an amine to form a sulfonamide. nih.govmit.eduacs.org This method is particularly useful for functionalizing heterocyclic systems. The reaction of a thienylzinc reagent with TCPC has been shown to afford the corresponding thiophene-2-sulfonyl chloride. mit.edu

Furthermore, sulfinate functional groups can be oxidized to form sulfonyl chlorides. nih.gov Organometallic reagents (lithium, magnesium, or zinc) can react with sulfur dioxide (SO₂) or its surrogates to form sulfinates, which are then oxidized in a subsequent step. nih.gov

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact. Advanced protocols such as metal-free synthesis, microwave-assisted reactions, and multicomponent reactions are being adapted for the construction of complex molecules like this compound.

Metal-Free Synthetic Approaches for Thienopyridine Derivatives

The construction of the core thieno[2,3-c]pyridine skeleton is a critical prerequisite for the final sulfonyl chloride installation. Recent research has focused on developing metal-free methods to build this heterocyclic system, avoiding potentially toxic and costly metal catalysts. nih.gov

One innovative, metal-free strategy involves a three-step sequence starting from 2-acetylthiophene. nih.govd-nb.info This process includes a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c] nih.govd-nb.infonih.govtriazolo[1,5-a]pyridine intermediate. nih.govd-nb.info The final step is an acid-mediated denitrogenative transformation that yields the desired thieno[2,3-c]pyridine core in good yield under mild conditions. nih.govd-nb.inforesearchgate.net This method provides access to a variety of substituted thieno[2,3-c]pyridine derivatives. d-nb.info

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically reducing reaction times and often improving yields compared to conventional heating. organic-chemistry.org This technology can be applied to several steps in the synthesis of this compound.

For example, the conversion of aryl bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, can be significantly accelerated using microwave heating. nih.govnih.gov Optimal conditions may involve heating the bromide with sodium sulfite (B76179) in a solvent mixture at elevated temperatures for just a few minutes, leading to improved yields of the corresponding sulfonyl chloride after further elaboration. nih.gov Microwave-assisted synthesis has also been successfully employed for the direct conversion of sulfonic acids into sulfonamides, a process that proceeds via an in-situ generated sulfonyl chloride intermediate. organic-chemistry.orgresearchgate.net The application of microwave energy can also facilitate multicomponent reactions for the green synthesis of pyridine derivatives. nih.govacs.org

The table below illustrates the efficiency gains of microwave-assisted synthesis over conventional heating for a related pyridine synthesis. nih.govacs.org

MethodReaction TimeYield
Microwave Irradiation2–7 min82%–94%
Conventional Heating6–9 h71%–88%

One-Pot Multicomponent Reactions (MCRs) Adapted for the Target Compound

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.net While a direct MCR for this compound is not explicitly detailed, MCRs are widely used to construct the core heterocyclic scaffold, which can then undergo functionalization.

For example, a one-pot, four-component reaction involving an aldehyde, an active methylene compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium acetate can be used to synthesize highly substituted pyridine rings. nih.govacs.org Such strategies, often enhanced by microwave irradiation, provide rapid and efficient access to complex heterocyclic structures. nih.gov Adapting these principles, a convergent synthesis could be designed where a thiophene-based starting material is incorporated into an MCR to directly build the thieno[2,3-c]pyridine framework, which would then be subjected to chlorosulfonation.

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound require careful handling due to the inherent reactivity and moisture sensitivity of sulfonyl chlorides. The work-up and purification protocol is designed to isolate the product while minimizing hydrolysis back to the corresponding sulfonic acid.

Following the reaction, the crude mixture is typically subjected to an aqueous work-up. The reaction is first carefully quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted from the aqueous layer into an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate. The combined organic layers are subsequently washed with water and brine to remove inorganic salts and other water-soluble impurities.

To ensure the removal of residual water, which can degrade the product, the organic solution is dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator.

The resulting crude product, which may be an oil or a solid, often requires further purification. Given that heteroaryl sulfonyl chlorides can be thermally sensitive, purification by distillation is often avoided. nih.gov Column chromatography on silica (B1680970) gel is a common method for purification. A non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically employed to separate the product from non-polar starting materials and polar impurities.

For solid products, recrystallization from an appropriate solvent system is an effective final purification step. This process not only improves purity but also allows for the isolation of the product in a stable, crystalline form. The selection of the recrystallization solvent is determined empirically to provide good recovery of high-purity crystals.

The table below outlines the common techniques used in the isolation and purification of the target compound.

Table 2: Purification and Isolation Techniques
TechniquePurposeReagents/SolventsNotes
QuenchingTo neutralize excess reactive reagents (e.g., n-BuLi).Saturated aqueous NH₄ClPerformed at low temperature to control the exothermic reaction.
Liquid-Liquid ExtractionTo separate the organic product from the aqueous phase.Dichloromethane or Ethyl Acetate; Water; BrineEnsures efficient transfer of the product to the organic layer.
DryingTo remove residual water from the organic solution.Anhydrous Na₂SO₄ or MgSO₄Crucial for preventing product hydrolysis.
Solvent RemovalTo isolate the crude product.N/A (Rotary Evaporation)Performed at moderate temperatures to avoid thermal decomposition.
Column ChromatographyTo purify the crude product from byproducts.Silica Gel; Hexanes/Ethyl Acetate gradientEffective for removing impurities with different polarities.
RecrystallizationTo obtain the final product in high purity.Solvent pair (e.g., Dichloromethane/Hexane)Yields a stable, crystalline solid product.

Reactivity Profiles and Mechanistic Investigations of Thieno 2,3 C Pyridine 2 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in the thieno[2,3-c]pyridine-2-sulfonyl chloride is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the bonds, creating a strong partial positive charge on the sulfur atom and making it a potent electrophilic center. This inherent electrophilicity is the cornerstone of its reactivity profile, particularly in reactions involving nucleophilic substitution.

The primary reaction mechanism for sulfonyl chlorides involves the attack of a nucleophile on the electron-deficient sulfur atom. This process typically follows a concerted SN2-like or a stepwise addition-elimination pathway. In the stepwise mechanism, the nucleophile adds to the sulfur atom, transiently forming a trigonal bipyramidal intermediate. iupac.org The stability of this intermediate is a key factor in the reaction kinetics.

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic sulfur atom of the sulfonyl chloride.

Intermediate Formation: A pentacoordinate sulfur intermediate is formed.

Leaving Group Departure: The chloride ion, being an excellent leaving group, is expelled, and the S=O double bond is reformed, leading to the final substitution product.

This reactivity is harnessed in the synthesis of a wide array of derivatives, as the choice of nucleophile dictates the final product.

The cleavage of the sulfur-chlorine (S-Cl) bond is the final step in the nucleophilic substitution sequence. The chloride ion is a stable anion and, therefore, a very effective leaving group, which facilitates the reaction. The dissociation of this bond is generally irreversible and drives the reaction towards the formation of the product. For some nitro-substituted benzenesulfonyl chlorides, the reduction can follow a "sticky" dissociative mechanism where the electron transfer and S–Cl bond cleavage are concerted. researchgate.net

Reactions with Nitrogen-Containing Nucleophiles: Formation of Sulfonamides

One of the most significant applications of sulfonyl chlorides in synthetic chemistry is their reaction with nitrogen-based nucleophiles to form sulfonamides. thieme-connect.comcbijournal.com This reaction is robust and widely used in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. sigmaaldrich.com The reaction typically requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net

Both primary (R-NH₂) and secondary (R₂-NH) amines readily react with this compound to yield the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. wikipedia.orglibretexts.org The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the sulfonyl sulfur.

The general reaction is:

Thieno[2,3-c]pyridine-SO₂Cl + R₂NH → Thieno[2,3-c]pyridine-SO₂NR₂ + HCl

A base, commonly pyridine (B92270) or triethylamine, is added to the reaction mixture to act as an HCl scavenger, preventing the protonation of the reactant amine and driving the reaction to completion. researchgate.net

Amine NucleophileProduct ClassIllustrative Product Name
Methylamine (CH₃NH₂)N-Alkyl SulfonamideN-methylthieno[2,3-c]pyridine-2-sulfonamide
Aniline (C₆H₅NH₂)N-Aryl SulfonamideN-phenylthieno[2,3-c]pyridine-2-sulfonamide
Dimethylamine ((CH₃)₂NH)N,N-Dialkyl SulfonamideN,N-dimethylthieno[2,3-c]pyridine-2-sulfonamide

Heterocyclic amines, such as morpholine, piperidine (B6355638), or pyrazole, also serve as excellent nucleophiles in reactions with sulfonyl chlorides. sigmaaldrich.com These reactions are fundamental in creating complex molecules with diverse biological activities. The mechanism is analogous to that of primary and secondary amines, resulting in the formation of a sulfonamide where the nitrogen atom is part of the heterocyclic ring.

Heterocyclic AmineResulting Sulfonamide Product
Piperidine2-(piperidin-1-ylsulfonyl)thieno[2,3-c]pyridine
Morpholine4-(thieno[2,3-c]pyridin-2-ylsulfonyl)morpholine
Pyrrolidine2-(pyrrolidin-1-ylsulfonyl)thieno[2,3-c]pyridine

Reactions with Oxygen-Containing Nucleophiles: Formation of Sulfonates and Sulfonyl Esters

Alcohols and phenols, acting as oxygen-containing nucleophiles, react with sulfonyl chlorides to produce sulfonate esters. This reaction, often called sulfonylation, is a common method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent substitution or elimination reactions. youtube.com

The reaction between an alcohol (R-OH) and this compound proceeds via nucleophilic attack of the alcohol's oxygen on the sulfur atom, displacing the chloride. youtube.com Similar to sulfonamide formation, a base such as pyridine is typically used to neutralize the HCl byproduct. youtube.com The formation of the sulfonate ester occurs with retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the reaction. youtube.com

The general reaction is:

Thieno[2,3-c]pyridine-SO₂Cl + R-OH → Thieno[2,3-c]pyridine-SO₂-OR + HCl

The resulting thieno[2,3-c]pyridine-2-sulfonate esters are stable compounds that can be isolated. Alternatively, less electron-rich heteroaryl sulfonyl chlorides can be generated and converted in situ to the desired sulfonamide or sulfonate ester. mit.eduacs.org

Alcoholysis and Phenolysis Reactions

The reaction of this compound with alcohols (alcoholysis) and phenols (phenolysis) is a fundamental transformation that leads to the formation of the corresponding sulfonate esters. This reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion as a leaving group.

These reactions are generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The role of the base is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, thereby driving the reaction to completion. The general scheme for these reactions can be represented as follows:

General Reaction Scheme:

Alcoholysis: Thieno[2,3-c]pyridine-2-SO₂Cl + R-OH + Base → Thieno[2,3-c]pyridine-2-SO₂OR + Base·HCl

Phenolysis: Thieno[2,3-c]pyridine-2-SO₂Cl + Ar-OH + Base → Thieno[2,3-c]pyridine-2-SO₂OAr + Base·HCl

The reactivity of the alcohol or phenol can influence the reaction conditions required. Generally, primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric hindrance. Phenols, being more acidic than alcohols, are also excellent nucleophiles for this transformation. The electronic properties of substituted phenols can also affect their reactivity, with electron-donating groups on the aromatic ring enhancing nucleophilicity.

While specific data for this compound is not extensively documented in publicly available literature, the following table provides illustrative examples based on the known reactivity of arylsulfonyl chlorides with various alcohols and phenols.

NucleophileProductTypical Reaction ConditionsAnticipated Yield
MethanolMethyl thieno[2,3-c]pyridine-2-sulfonatePyridine, CH₂Cl₂, 0 °C to rtHigh
Ethanol (B145695)Ethyl thieno[2,3-c]pyridine-2-sulfonateTriethylamine, THF, 0 °C to rtHigh
IsopropanolIsopropyl thieno[2,3-c]pyridine-2-sulfonatePyridine, CH₂Cl₂, rtModerate to High
PhenolPhenyl thieno[2,3-c]pyridine-2-sulfonatePyridine, Dioxane, rt to 50 °CHigh
p-Cresolp-Tolyl thieno[2,3-c]pyridine-2-sulfonateTriethylamine, Acetonitrile, rtHigh

Reactions with Carbon-Containing Nucleophiles

This compound is expected to react with a variety of carbon-based nucleophiles, leading to the formation of new carbon-sulfur or carbon-carbon bonds. These reactions expand the synthetic utility of this scaffold, allowing for the introduction of diverse organic fragments.

One important class of reactions involves organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These strong nucleophiles can attack the sulfonyl chloride group. However, the outcome of the reaction can be complex. While the initial attack may lead to the formation of a sulfone (Thieno[2,3-c]pyridine-2-SO₂-R), over-addition or side reactions can occur. In some cases, coupling reactions involving the pyridine ring have been observed with Grignard reagents and other sulfonylpyridines researchgate.net.

Another set of synthetically valuable transformations involves the use of stabilized carbanions, such as those derived from malonic esters or β-keto esters. These softer nucleophiles can also displace the chloride from the sulfonyl chloride group, typically under basic conditions, to afford the corresponding sulfones.

The following table summarizes the expected reactions with various carbon-containing nucleophiles, based on the general reactivity of arylsulfonyl chlorides.

NucleophileProduct TypeTypical Reaction ConditionsPotential Challenges
Grignard Reagents (R-MgX)SulfonesAnhydrous THF or Et₂O, low temperatureOver-addition, side reactions on the pyridine ring
Organolithium Reagents (R-Li)SulfonesAnhydrous THF or Hexane, low temperatureHigh reactivity leading to potential side reactions
Diethyl malonate (in presence of base)α-Sulfonylated malonic estersNaH or NaOEt in an aprotic solventRequires careful control of stoichiometry
Cyanide (e.g., KCN)Sulfonyl cyanidesAprotic solvent (e.g., DMF, DMSO)Toxicity of cyanide reagents

Transformations Involving the Thienopyridine Core

Beyond the reactivity of the sulfonyl chloride group, the thieno[2,3-c]pyridine (B153571) core itself can undergo various transformations, allowing for further functionalization of the molecule.

Electrophilic aromatic substitution reactions on the thieno[2,3-c]pyridine ring system are expected to be influenced by the directing effects of both the fused thiophene (B33073) and pyridine rings, as well as the deactivating effect of the sulfonyl chloride group. In general, the thiophene ring is more susceptible to electrophilic attack than the pyridine ring rsc.org. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom quimicaorganica.org.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. The position of substitution will be determined by the relative activation of the different positions on the bicyclic system. For the thieno[2,3-c]pyridine system, positions on the thiophene ring are generally favored for electrophilic attack.

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) to form the corresponding quaternary pyridinium (B92312) salts. This modification can significantly alter the electronic properties and solubility of the molecule.

N-Oxidation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid, can lead to the formation of the corresponding N-oxide wikipedia.orgbme.hu. N-oxidation can modify the reactivity of the pyridine ring, often facilitating electrophilic substitution at the 4-position and also enabling other transformations.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides valuable insights into the reactivity and mechanisms of reactions involving this compound. While specific kinetic data for this compound is scarce, general principles from the study of other arylsulfonyl chlorides can be applied.

Nucleophilic substitution reactions at the sulfonyl group are typically second-order reactions, with the rate depending on the concentration of both the sulfonyl chloride and the nucleophile nih.govnih.gov. The rate of reaction is influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will generally react faster.

Solvent: Polar aprotic solvents can accelerate Sₙ2 reactions.

Leaving Group: The chloride ion is a good leaving group, facilitating the reaction.

Electronic Effects: The electronic nature of the thienopyridine ring system will influence the electrophilicity of the sulfur atom.

Thermodynamic studies can provide information on the relative stability of reactants, intermediates, and products, helping to predict the feasibility and position of equilibrium for a given reaction.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for the transformations of this compound is crucial for understanding and controlling its reactivity.

For nucleophilic substitution at the sulfonyl chloride group, two primary mechanisms are generally considered:

Sₙ2-like Mechanism: This is a concerted mechanism where the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. This is the most common mechanism for the reactions of sulfonyl chlorides with most nucleophiles nih.govnih.gov. Computational studies on arenesulfonyl chlorides support a single transition state for this process nih.gov.

Addition-Elimination Mechanism: This stepwise mechanism involves the formation of a pentacoordinate sulfurane intermediate, which then eliminates the leaving group. This mechanism is more likely with highly reactive nucleophiles or when the sulfurane intermediate is stabilized.

For electrophilic aromatic substitution on the thienopyridine core, the mechanism typically involves the formation of a sigma complex (arenium ion) intermediate, followed by deprotonation to restore aromaticity. The regioselectivity is determined by the stability of the possible sigma complex intermediates.

Reactions at the pyridine nitrogen, such as N-alkylation and N-oxidation, generally proceed through a direct attack of the nitrogen lone pair on the electrophile.

Applications of Thieno 2,3 C Pyridine 2 Sulfonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The thieno[2,3-c]pyridine (B153571) scaffold is a significant structural motif found in a variety of biologically active compounds. nih.govontosight.ai The presence of the sulfonyl chloride group at the 2-position of this scaffold provides a reactive handle for further chemical transformations, enabling the synthesis of more complex, fused heterocyclic systems.

While direct examples of thieno[2,3-c]pyridine-2-sulfonyl chloride being used to synthesize fused pyridine (B92270) analogues are not extensively documented, the inherent reactivity of the thieno[2,3-c]pyridine system suggests its potential in such transformations. nih.govd-nb.info The synthesis of thieno[2,3-c]pyridine derivatives is an active area of research, with various methods being developed to access this important heterocyclic core. nih.govd-nb.info

One plausible strategy for creating fused pyridine analogues would involve the reaction of the sulfonyl chloride with a difunctionalized nucleophile. For instance, a reaction with an aminopyridine derivative could potentially lead to a cyclization event, forming a new pyridothienopyrimidine ring system. The sulfonyl chloride would first react with the amino group to form a sulfonamide, followed by an intramolecular cyclization.

Table 1: Hypothetical Synthesis of Fused Pyridine Analogues This table presents a conceptual pathway and does not represent experimentally verified results.

Starting MaterialReagentProposed ProductPotential Application
This compound2-aminopyridinePyrido[1',2':1,2]pyrimido[4,5-d]thieno[2,3-c]pyridine derivativeKinase inhibitor scaffold
This compound3-amino-4-cyanopyridinePyridothieno[2,3-c]pyridopyrimidine derivativeMaterial science

The construction of polycyclic systems containing the thieno[2,3-c]pyridine core is of significant interest due to the diverse pharmacological activities associated with such structures. mdpi.comresearchgate.net While specific examples detailing the use of this compound in this context are scarce, the general synthetic utility of thienopyridine derivatives in building complex heterocyclic compounds is well-established. researchgate.net

The sulfonyl chloride moiety can be envisioned to participate in intramolecular cyclization reactions to form polycyclic systems. For example, if a suitable functional group is present on the pyridine ring of the thieno[2,3-c]pyridine core, an intramolecular reaction could be triggered to form a new fused ring. This approach could lead to the synthesis of novel tetracyclic or pentacyclic frameworks with potential applications in medicinal chemistry.

Reagent in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl sulfonyl chlorides have emerged as viable coupling partners in various palladium-catalyzed transformations. researchgate.netresearchgate.net

Stille-type cross-coupling reactions, which involve the coupling of an organostannane with an organic electrophile, are a cornerstone of modern organic synthesis. researchgate.netscispace.com Arenesulfonyl chlorides have been successfully employed as electrophiles in Stille reactions, undergoing desulfinative coupling to form biaryl compounds. researchgate.net This suggests that this compound could potentially serve as a heteroaryl electrophile in such reactions.

The reaction would likely proceed via oxidative addition of the palladium(0) catalyst to the C-S bond of the sulfonyl chloride, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. The feasibility of this transformation would depend on the relative reactivity of the C-S bond compared to other potential reaction sites on the thieno[2,3-c]pyridine ring system.

Table 2: Potential Stille-Type Cross-Coupling Reactions This table outlines the prospective utility and does not reflect confirmed experimental outcomes.

ElectrophileOrganostannaneCatalystPotential Product
This compoundTributyl(phenyl)stannanePd(PPh₃)₄2-Phenylthieno[2,3-c]pyridine
This compoundTributyl(vinyl)stannanePd₂(dba)₃ / P(t-Bu)₃2-Vinylthieno[2,3-c]pyridine

Design and Synthesis of Molecular Hybrid Systems

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new entity with improved affinity, efficacy, and/or a modified biological activity profile. The thieno[2,3-c]pyridine scaffold and the sulfonamide functional group are both present in numerous biologically active molecules. researchgate.netnih.gov

The reaction of this compound with a wide range of primary and secondary amines would readily afford the corresponding sulfonamides. This straightforward synthetic transformation allows for the facile integration of the thieno[2,3-c]pyridine core with various amine-containing fragments, leading to the creation of novel molecular hybrid systems.

The resulting thieno[2,3-c]pyridine-2-sulfonamides could be designed to target a variety of biological targets. For instance, by incorporating a known kinase inhibitor pharmacophore into the amine portion, it may be possible to develop novel multi-target kinase inhibitors. nih.gov The commercial availability of thieno[2,3-c]pyridine-2-sulfonamide (B8695661) suggests the feasibility of this synthetic approach. smolecule.com

Table 3: Examples of Bioactive Scaffolds for Hybridization

Amine-Containing ScaffoldPotential Biological Target
Aniline derivativesKinases, GPCRs
Piperazine derivativesCNS receptors, ion channels
Amino acid estersProteases, peptidomimetics

Development of Novel Reagents and Catalysts Utilizing the this compound Scaffold

The strategic functionalization of the this compound moiety allows for the introduction of various chemical functionalities, leading to the creation of tailored reagents and catalysts. The sulfonyl chloride group is a highly reactive handle that can readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and organometallic species. This reactivity is the cornerstone for constructing a library of derivatives with diverse and tunable properties.

One of the primary applications of this scaffold is in the synthesis of novel chiral ligands and organocatalysts. By reacting this compound with chiral amines or alcohols, researchers can introduce stereogenic centers. The resulting sulfonamides and sulfonate esters can then be employed in asymmetric catalysis, where the thienopyridine backbone can influence the steric and electronic environment of the catalytic center, potentially leading to high levels of enantioselectivity in various chemical transformations.

Although specific examples of catalysts derived directly from this compound are not extensively documented in publicly available literature, the principles of catalyst design strongly suggest its potential. The rigid, bicyclic nature of the thieno[2,3-c]pyridine core can provide a well-defined structural framework, which is a desirable feature for creating effective catalysts. Furthermore, the presence of both a sulfur and a nitrogen atom in the ring system offers potential coordination sites for metal-based catalysts, or they can act as hydrogen bond donors/acceptors in organocatalysis.

The development of new reagents from this scaffold often focuses on creating specialized sulfonating agents. The reactivity of the sulfonyl chloride can be modulated by the electronic properties of the thieno[2,3-c]pyridine ring system, allowing for the design of reagents with fine-tuned reactivity profiles for the introduction of the thieno[2,3-c]pyridine-2-sulfonyl group into other molecules. This can be particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

While detailed research findings on the catalytic applications of reagents specifically derived from this compound are limited, the foundational chemistry for their development is well-established. The synthesis of sulfonamides from sulfonyl chlorides is a robust and high-yielding reaction. The table below illustrates the general synthetic accessibility of thieno[2,3-c]pyridine-2-sulfonamide derivatives, which are the precursors to many potential catalysts and reagents.

EntryAmine/AlcoholProductPotential Application
1AmmoniaThieno[2,3-c]pyridine-2-sulfonamidePrecursor for further functionalization
2(R)-1-Phenylethanamine(R)-N-(1-Phenylethyl)thieno[2,3-c]pyridine-2-sulfonamideChiral ligand or organocatalyst
3(S)-Proline methyl esterMethyl (S)-1-(thieno[2,3-c]pyridine-2-sulfonyl)pyrrolidine-2-carboxylateChiral organocatalyst
42-AminoethanolN-(2-Hydroxyethyl)thieno[2,3-c]pyridine-2-sulfonamideLigand for metal catalysis

The exploration of this compound as a scaffold for novel reagents and catalysts represents a promising, albeit underexplored, area of research. The inherent chemical properties of this compound, combined with the versatility of sulfonyl chloride chemistry, provide a fertile ground for the innovation of new tools for organic synthesis. Future research in this domain is expected to unveil a range of applications, from asymmetric catalysis to the development of specialized reagents for complex molecule synthesis.

Derivatization Strategies and Scaffold Functionalization Using Thieno 2,3 C Pyridine 2 Sulfonyl Chloride

Functionalization at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the basis for the most common derivatization strategies, leading to the formation of stable sulfonamides, sulfonate esters, and other related sulfur-containing functional groups.

The reaction of Thieno[2,3-c]pyridine-2-sulfonyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of the corresponding N-substituted sulfonamides. This transformation is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

The scope of this reaction is broad, accommodating a diverse array of amines, including aliphatic, aromatic, and heterocyclic amines. This versatility allows for the introduction of a wide range of substituents, enabling fine-tuning of the physicochemical properties of the resulting sulfonamide derivatives.

Table 1: Examples of Sulfonamide Synthesis This table illustrates the reaction of this compound with various amines to form the corresponding sulfonamides.

Amine Reactant (HNR¹R²)Product: Thieno[2,3-c]pyridine-2-sulfonamide (B8695661)
Ammonia (NH₃)Thieno[2,3-c]pyridine-2-sulfonamide
Methylamine (CH₃NH₂)N-Methylthieno[2,3-c]pyridine-2-sulfonamide
Diethylamine ((C₂H₅)₂NH)N,N-Diethylthieno[2,3-c]pyridine-2-sulfonamide
Aniline (C₆H₅NH₂)N-Phenylthieno[2,3-c]pyridine-2-sulfonamide
Morpholine (C₄H₉NO)2-(Morpholinosulfonyl)thieno[2,3-c]pyridine

Analogous to sulfonamide formation, this compound reacts with alcohols or phenols to yield sulfonate esters. This reaction, often referred to as sulfonylation, also typically requires a base like pyridine to scavenge the HCl byproduct. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, leading to the displacement of the chloride.

The stability of the resulting sulfonate ester allows it to serve as a good leaving group in subsequent nucleophilic substitution reactions, though they are often stable, final products in their own right. A variety of alcohols, from simple alkanols to more complex polyfunctional molecules, can be employed, providing access to a diverse range of sulfonate ester derivatives.

Table 2: Examples of Sulfonate Ester Synthesis This table shows representative alcohols and phenols that can be reacted with this compound.

Alcohol/Phenol (B47542) Reactant (R-OH)Product: Thieno[2,3-c]pyridine-2-sulfonate
Methanol (CH₃OH)Methyl thieno[2,3-c]pyridine-2-sulfonate
Ethanol (B145695) (C₂H₅OH)Ethyl thieno[2,3-c]pyridine-2-sulfonate
Isopropanol ((CH₃)₂CHOH)Isopropyl thieno[2,3-c]pyridine-2-sulfonate
Phenol (C₆H₅OH)Phenyl thieno[2,3-c]pyridine-2-sulfonate
Benzyl alcohol (C₆H₅CH₂OH)Benzyl thieno[2,3-c]pyridine-2-sulfonate

The conversion of sulfonyl chlorides to the corresponding sulfonyl fluorides is a valuable transformation, as sulfonyl fluorides often exhibit greater stability and unique reactivity. This is typically achieved through a halide exchange (halex) reaction. mdpi.com Treatment of this compound with a fluoride (B91410) ion source, such as potassium fluoride (KF) or potassium hydrogenfluoride (KHF₂), facilitates the substitution of the chloride for a fluoride. mdpi.comwikipedia.org

The reaction can be enhanced by the use of a phase-transfer catalyst, like 18-crown-6, when using KF in a non-polar solvent such as acetonitrile. mdpi.com More recently, methods for converting sulfonamides directly to sulfonyl fluorides have been developed, which proceed through an in-situ generated sulfonyl chloride intermediate. researchgate.net This methodology could also be applicable, starting from a thieno[2,3-c]pyridine-2-sulfonamide precursor.

Modifications of the Thieno[2,3-c]pyridine (B153571) Moiety

Beyond the reactivity of the sulfonyl chloride group, the thieno[2,3-c]pyridine core itself can be functionalized. The electron-rich nature of the thiophene (B33073) ring and the distinct electronic properties of the pyridine ring allow for regioselective modifications.

The thiophene ring in the thieno[2,3-c]pyridine system is generally susceptible to electrophilic aromatic substitution. researchgate.net Due to the directing effect of the fused pyridine ring and the sulfur atom, electrophilic attack is predicted to occur preferentially at the C3-position. researchgate.netuoanbar.edu.iq Standard electrophilic substitution reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, and Friedel-Crafts acylation could potentially be employed to introduce substituents at this position, provided the reaction conditions are controlled to avoid reaction at the more reactive pyridine nitrogen. For instance, bromination of the parent thieno[2,3-c]pyridine scaffold could yield 3-bromothieno[2,3-c]pyridine. chemicalbook.com

The pyridine ring offers alternative sites for functionalization. One common strategy involves the initial formation of the pyridine N-oxide by oxidation, for example with meta-chloroperoxybenzoic acid (m-CPBA). acs.orgscripps.edu The N-oxide is activated towards both electrophilic and nucleophilic attack. scripps.edu For the related thieno[2,3-b]pyridine (B153569) isomer, deoxygenative bromination of the N-oxide has been shown to be a regioselective method for introducing a bromine atom onto the pyridine ring. researchgate.netacs.org A similar strategy could provide access to 4-bromo or 7-bromothieno[2,3-c]pyridine (B1380337).

Once halogenated, these positions become handles for further diversification through transition-metal-catalyzed cross-coupling reactions. For example, a 7-bromothieno[2,3-c]pyridine derivative could undergo a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst to form a 7-arylthieno[2,3-c]pyridine. wikipedia.orgnih.govorganic-chemistry.org This approach significantly expands the structural diversity achievable from the core scaffold. nih.gov

Late-Stage Derivatization Strategies

Late-stage functionalization is a critical strategy in drug discovery, allowing for the rapid generation of analogues from a common, advanced intermediate. This compound is ideally suited for this purpose, as the sulfonyl chloride moiety is a highly reactive electrophile that readily couples with a wide array of nucleophiles under mild conditions. This enables the introduction of diverse functional groups at a late point in a synthetic sequence, which can be used to fine-tune the physicochemical and pharmacological properties of the lead compound.

The primary reactions involve nucleophilic substitution at the sulfur atom, displacing the chloride. The two most common and powerful applications of this strategy are the synthesis of sulfonamides and sulfonate esters. wikipedia.org

Sulfonamide Synthesis: The reaction of this compound with primary or secondary amines provides the corresponding sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. wikipedia.org The vast commercial availability of amines allows for the creation of large and diverse libraries of sulfonamide derivatives. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

Sulfonate Ester Synthesis: Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. wikipedia.org These esters can serve as stable final compounds or as intermediates themselves, for instance, as leaving groups in subsequent nucleophilic substitution reactions.

The versatility of this late-stage approach is summarized in the table below, illustrating the potential for creating a diverse set of derivatives from a single advanced intermediate.

Nucleophile ClassExample NucleophileResulting Functional GroupPotential Application
Primary Aliphatic AminesMethylamineN-methylsulfonamideIntroduce small, polar group
Secondary Aliphatic AminesDimethylamineN,N-dimethylsulfonamideImprove solubility, block H-bond donation
Primary Aryl AminesAnilineN-phenylsulfonamideIntroduce aromatic moiety for π-stacking
Heterocyclic AminesPiperidine (B6355638)PiperidinylsulfonamideIncorporate saturated heterocycle for SAR
AlcoholsMethanolMethyl sulfonate esterIntroduce small ester group
PhenolsPhenolPhenyl sulfonate esterIntroduce aryl ester group

Tandem Reactions and Cascade Processes Incorporating this compound

While most commonly used in simple substitution reactions, the sulfonyl chloride functional group can also participate in more complex tandem or cascade reactions, where multiple bonds are formed in a single operation. Such processes are highly efficient and can rapidly build molecular complexity.

One potential application for this compound is in radical-initiated cascade reactions. Aryl sulfonyl chlorides can serve as precursors to sulfonyl radicals under photolytic, thermal, or transition-metal-catalyzed conditions. researchgate.net A sulfonyl radical can initiate a cascade cyclization by adding to an alkene or alkyne within the same molecule. For instance, a substrate bearing a 1,6-enyne moiety attached to a nucleophile (e.g., via an amide linkage to the thienopyridine core) could undergo a tandem sulfonylation/cyclization reaction. The process would be initiated by the formation of the thieno[2,3-c]pyridine-2-sulfonyl radical, which would then trigger a cascade of intramolecular bond formations to construct complex polycyclic systems in one pot. researchgate.net

Another potential tandem process involves the reaction of sulfonyl chlorides with certain cyclic imines. researchgate.net The reaction can initiate a sequence involving the formation of an N-sulfonyl iminium ion, which is then susceptible to attack by a nucleophile. If an internal nucleophile is present, this can trigger a cyclization cascade. By designing a substrate where the this compound is tethered to a suitable cyclic imine precursor, it is conceivable to initiate a tandem reaction leading to novel fused heterocyclic structures.

These strategies, while not yet specifically reported for this compound, represent cutting-edge synthetic methodologies where this building block could find powerful applications.

Structure-Reactivity Relationship Studies in Derivatization

The reactivity of this compound in derivatization reactions is governed by the electronic and steric properties of the thienopyridine scaffold and any additional substituents. The sulfur atom of the sulfonyl chloride group is highly electrophilic, and its reactivity is modulated by the electron density of the fused aromatic ring system to which it is attached.

The thieno[2,3-c]pyridine ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atom in the pyridine ring. This electron-withdrawing character enhances the electrophilicity of the sulfonyl group's sulfur atom, making it more susceptible to nucleophilic attack compared to a simple benzenesulfonyl chloride. The rate of nucleophilic substitution reactions on arenesulfonyl chlorides generally increases with the presence of electron-withdrawing groups on the aromatic ring. nih.gov Therefore, this compound is expected to be a highly reactive substrate for derivatization.

Further substitution on the thienopyridine ring can fine-tune this reactivity. The introduction of additional electron-withdrawing groups (EWGs) would further increase the reaction rate, while electron-donating groups (EDGs) would decrease it. This relationship allows for a predictable modulation of the sulfonyl chloride's reactivity.

The table below outlines the predicted effects of substituents at various positions on the reactivity of the sulfonyl chloride group.

Substituent PositionSubstituent TypeExample GroupPredicted Effect on SO₂Cl ReactivityRationale
C4Electron-Withdrawing (EWG)-NO₂IncreaseEnhances the overall electron-deficient nature of the ring system.
C7Electron-Withdrawing (EWG)-CNIncreaseFurther polarizes the S-Cl bond, making the sulfur more electrophilic.
C4Electron-Donating (EDG)-OCH₃DecreaseIncreases electron density on the ring, reducing the electrophilicity of the sulfur atom.
C7Electron-Donating (EDG)-CH₃DecreaseDonates electron density through inductive effects, slightly reducing reactivity.
C3Steric Hindrance-C(CH₃)₃DecreaseHinders the approach of the nucleophile to the sulfonyl group.

Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for predicting the outcomes of derivatization reactions involving this important heterocyclic building block.

Computational Chemistry and Theoretical Studies on Thieno 2,3 C Pyridine 2 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of Thieno[2,3-c]pyridine-2-sulfonyl chloride. These in silico methods allow for the detailed examination of its electronic properties, which are key determinants of its chemical reactivity.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of this compound is characterized by the fused thieno[2,3-c]pyridine (B153571) core, a bicyclic aromatic system containing both sulfur and nitrogen heteroatoms. This arrangement of atoms and pi-electrons dictates the distribution of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, indicating its nucleophilic character. Conversely, the LUMO signifies the region most likely to accept electrons, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For heterocyclic compounds like thieno[2,3-c]pyridines, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring, while the LUMO may be more localized on the electron-deficient pyridine (B92270) ring and the sulfonyl chloride group. The precise energies and spatial distributions of these orbitals are determined through computational methods such as Density Functional Theory (DFT).

Table 1: Theoretical Frontier Molecular Orbital Properties

Property Description Predicted Value Range for Similar Heterocycles
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -8.0 to -6.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -2.0 to 0.0 eV

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 6.0 eV |

Note: The values presented are typical ranges for related thienopyridine structures as direct computational data for this compound is not extensively published. Actual values require specific DFT calculations.

Charge Distribution and Reactivity Prediction

The distribution of electron density within the this compound molecule is uneven due to the differing electronegativities of the sulfur, nitrogen, oxygen, and chlorine atoms. A Molecular Electrostatic Potential (MEP) map, generated from quantum chemical calculations, can visualize this charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

The sulfonyl chloride group (-SO₂Cl) is strongly electron-withdrawing. This effect significantly influences the charge distribution across the thieno[2,3-c]pyridine ring system. The sulfur atom of the sulfonyl group is highly electrophilic, making it a primary site for nucleophilic attack, which is the characteristic reaction of sulfonyl chlorides (e.g., with amines to form sulfonamides). The nitrogen atom in the pyridine ring introduces a region of negative electrostatic potential, making it a potential site for protonation or coordination to Lewis acids.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Computational Elucidation of Reaction Mechanisms

By modeling the potential energy surface of a reaction, computational methods can map out the most likely pathway from reactants to products. This involves locating and characterizing the energies of all stationary points, including reactants, intermediates, transition states, and products. For this compound, a key reaction to model would be its sulfonylation of a nucleophile, such as an amine or alcohol.

The mechanism would likely be modeled as a nucleophilic substitution at the sulfur atom. Computational analysis can help distinguish between different possible mechanisms, such as a concerted process or a stepwise mechanism involving a tetrahedral intermediate. The calculated activation energies for each step provide a quantitative measure of the reaction's feasibility.

Molecular Docking and Binding Interaction Analysis (Focus on methodological aspects, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding potential interactions at a molecular level. While studies on this compound itself are limited, research on its derivatives provides a methodological framework. mdpi.com

Ligand-Target Interaction Prediction (Theoretical models)

The process of molecular docking involves several key methodological steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or "docking box." The 3D structure of the ligand, in this case, a derivative of Thieno[2,3-c]pyridine, is generated and its geometry is optimized to find its lowest energy conformation.

Docking Algorithm and Scoring Function: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each generated pose is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scoring function considers various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. bohrium.com

Analysis of Binding Modes: The results of the docking simulation are a set of possible binding poses ranked by their scores. These poses are then analyzed to identify key molecular interactions. For derivatives of the thieno[2,3-c]pyridine scaffold, theoretical models predict interactions such as hydrogen bonds between the pyridine nitrogen or amide groups and amino acid residues in the target's active site. mdpi.com Hydrophobic interactions involving the aromatic rings are also critical for stable binding. mdpi.com The sulfonyl group, if present in a derivative, could act as a hydrogen bond acceptor.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Thieno[2,3-c]pyridine

Conformer Generation and Conformational Analysis

Conformational analysis is a critical step in computational chemistry, aimed at identifying the low-energy, stable three-dimensional arrangements (conformers) of a molecule. For a semi-rigid molecule like this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the sulfonyl chloride group to the thieno[2,3-c]pyridine core.

The process typically involves a systematic or stochastic search of the potential energy surface. Quantum mechanical methods, particularly Density Functional Theory (DFT), are often employed to accurately calculate the energies of different conformers. tandfonline.com These calculations help in understanding the relative stability of various spatial arrangements, which is crucial for predicting the molecule's reactivity and its interaction with biological targets. The analysis identifies the global minimum energy conformer, representing the most probable structure of the molecule, as well as other low-energy conformers that may be biologically relevant.

Table 1: Methodologies in Conformational Analysis of Thienopyridine Scaffolds

Step Method Purpose Typical Software
Initial Structure Generation Molecular Mechanics Creates a starting 3D geometry. Avogadro, ChemDraw
Conformational Search Systematic or Stochastic Search Explores rotational freedom around single bonds to find various conformers. Schrödinger Suite, MOE
Geometry Optimization & Energy Calculation Density Functional Theory (DFT) Refines the geometry of each conformer and calculates its relative energy. Gaussian, ORCA

Molecular Dynamics Simulations (Focus on methodological aspects)

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, providing insights into its flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor). For this compound and its derivatives, MD simulations can validate docking poses and explore the stability of ligand-protein complexes. mdpi.com

Methodologically, an MD simulation begins with a well-defined starting structure, often the lowest energy conformer, placed within a simulated environment, such as a box of water molecules. The system is governed by a force field—a set of parameters that defines the potential energy of the particles and their interactions. The simulation proceeds by solving Newton's equations of motion for each atom in the system over a series of small time steps, typically femtoseconds.

Simulations for related thienopyridine derivatives have been run for periods ranging from 50 to 100 nanoseconds to ensure adequate sampling of the conformational space. tandfonline.comproquest.com Key analyses performed on the resulting trajectory include:

Root Mean Square Fluctuation (RMSF): To identify regions of higher or lower flexibility within the molecule. proquest.com

Radius of Gyration (Rg): To evaluate the compactness of the molecule. proquest.com

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent. proquest.com

These metrics provide a detailed picture of the molecule's dynamic nature and how it might behave in a biological system.

Design of Novel this compound Derivatives through In Silico Methods

The this compound scaffold serves as a valuable starting point for the rational design of novel therapeutic agents using in silico techniques. The goal is to modify the parent structure to enhance its binding affinity for a specific biological target, improve its pharmacokinetic profile, or reduce potential toxicity. mdpi.comresearchgate.net

The design process often incorporates several computational strategies:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For thienopyridine derivatives, docking has been used to evaluate binding mechanisms and estimate binding energies against targets like Hsp90 and the main protease of SARS-CoV-2. mdpi.commdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are developed to correlate the structural features of a series of compounds with their biological activity. nih.govpreprints.org These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications could increase activity, thereby guiding the design of more potent derivatives. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model derived from known active compounds can be used to screen virtual libraries for new molecules or to guide the modification of the this compound core.

Based on the insights from these models, new derivatives are designed in silico by adding or modifying substituents on the thieno[2,3-c]pyridine ring. preprints.org These virtual compounds are then re-evaluated using docking and other methods before being selected for chemical synthesis and biological testing. This iterative cycle of design, evaluation, and synthesis accelerates the discovery of lead compounds. researchgate.netresearchgate.net

Table 2: In Silico Design Strategies for Thienopyridine-based Compounds

In Silico Method Application in Derivative Design Example Target Class Reference
Molecular Docking Predict binding modes and energies of new derivatives to guide structural modifications. Protein Kinases, Proteases mdpi.commdpi.com
3D-QSAR (CoMFA/CoMSIA) Identify favorable and unfavorable regions for substitution around the core scaffold. IKKβ, LSD1 nih.govpreprints.org

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy would be utilized to identify the characteristic vibrational frequencies of the functional groups present in Thieno[2,3-c]pyridine-2-sulfonyl chloride. Key expected absorptions would include those corresponding to the sulfonyl chloride group (S=O stretching), the thieno[2,3-c]pyridine (B153571) aromatic ring system (C=C and C=N stretching), and C-H bonds. The precise frequencies of these vibrations would provide insight into the electronic environment of the molecule. For instance, the symmetric and asymmetric stretching vibrations of the SO2 group are expected to appear in the regions of 1375-1410 cm⁻¹ and 1180-1195 cm⁻¹ respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their connectivity. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nature of the sulfonyl chloride group and the heteroatoms in the ring system. Spin-spin coupling patterns (J-coupling) between adjacent protons would help to establish their relative positions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy would provide information about the carbon skeleton of the molecule. Each unique carbon atom in the thieno[2,3-c]pyridine ring system and the sulfonyl chloride-bearing carbon would give a distinct signal. The chemical shifts of these signals would be indicative of their hybridization and electronic environment.

Advanced NMR Techniques (e.g., 2D-NMR)

To unambiguously assign the proton and carbon signals and to determine the complete structure, advanced 2D-NMR techniques would be employed. These could include:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule and confirming the position of the sulfonyl chloride group.

Mass Spectrometry Techniques

Mass spectrometry would be used to determine the molecular weight of this compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as characteristic fragments would be expected to form upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of the elemental composition of a molecule. By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This level of precision is crucial for confirming the identity of "this compound" and differentiating it from potential isomers or impurities.

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, achieve high mass resolution, enabling the detailed analysis of complex mixtures. nih.gov For "this compound," HRMS would be employed to verify its molecular formula, C7H4ClNO2S2, by comparing the experimentally measured mass to the calculated exact mass.

Table 1: Theoretical and Observed Mass Data for this compound

ParameterValue
Molecular FormulaC7H4ClNO2S2
Calculated Exact Mass232.9321
Observed Mass (HRMS)Typically within ± 5 ppm

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like "this compound". In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. nih.gov

This method is highly sensitive and can be used to determine the molecular weight of the compound. nih.gov For "this compound," ESI-MS would typically show a protonated molecule [M+H]+, allowing for the confirmation of its molecular weight of approximately 233.7 g/mol . americanelements.com The technique can also be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex reaction mixtures, providing both separation and identification of components.

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For "this compound," HPLC is used to determine its purity by separating it from starting materials, byproducts, and degradation products.

A typical HPLC setup for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification when compared to a reference standard. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. analyticaltoxicology.comictsl.net For syntheses involving "this compound," TLC can quickly indicate the consumption of starting materials and the formation of the desired product.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase. As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity. The relative positions of the spots, represented by the retardation factor (Rf value), provide a qualitative assessment of the reaction's progress.

Table 2: Typical TLC Parameters for Monitoring Reactions of this compound

ParameterDescription
Stationary PhaseSilica gel 60 F254
Mobile PhaseA mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
VisualizationUV light (254 nm) or chemical staining

X-ray Crystallography for Solid-State Structure Determination

For "this compound," obtaining single crystals suitable for X-ray diffraction would allow for the unequivocal confirmation of its molecular structure. The resulting crystallographic data would provide invaluable insights into its solid-state conformation and intermolecular interactions, which can influence its physical properties and reactivity.

Green Chemistry Principles in the Synthesis and Application of Thieno 2,3 C Pyridine 2 Sulfonyl Chloride

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. In the synthesis of the thieno[2,3-c]pyridine (B153571) core, modern approaches have shown significant improvements over traditional methods.

Solvent Selection and Reduction of Hazardous Solvents

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic syntheses rely on volatile and often hazardous organic solvents. In the synthesis of thieno[2,3-c]pyridine and its derivatives, various solvents have been employed, and the trend is moving towards greener alternatives.

Older patent literature often describes the use of inert organic solvents like dioxane, ethanol (B145695), isopropanol, butanol, and chlorinated solvents such as chloroform (B151607) and methylene (B1212753) chloride. google.com While effective, many of these solvents pose environmental and health risks. More recent research into the synthesis of the thieno[2,3-c]pyridine core has utilized solvents like toluene (B28343) and 1,2-dichloroethane (B1671644) (DCE). nih.gov Although high yields were achieved in DCE, its hazardous nature makes it a target for replacement in sustainable process design. researchgate.netkuleuven.be

The following table provides an overview of solvents used in the synthesis of the thieno[2,3-c]pyridine core and their general environmental, health, and safety (EHS) classification.

SolventEHS ClassificationRole in SynthesisReference
1,2-Dichloroethane (DCE)HazardousReaction medium for denitrogenative transformation nih.gov, researchgate.net
TolueneHazardousReaction medium for denitrogenative transformation nih.gov, researchgate.net
DioxaneHazardousReaction medium for denitrogenative transformation researchgate.net, google.com
ChloroformHazardousExtraction and reaction solvent google.com
EthanolRecommendedReaction and extraction solvent google.com
WaterRecommendedReaction medium/reagent d-nb.info, google.com

Efforts to reduce reliance on such solvents include minimizing their volume, recycling, and, most importantly, substituting them with safer alternatives like ethanol or exploring aqueous reaction media.

Aqueous Reaction Media

The use of water as a solvent is a cornerstone of green chemistry, offering significant safety and environmental benefits. While many organic reactions are challenging to perform in water due to the low solubility of nonpolar reactants, innovative methods are being developed. In the synthesis of thieno[2,3-c]pyridine derivatives, water has been used as a nucleophile with 1 M H₂SO₄ to produce a hydroxylated derivative. d-nb.info

Furthermore, analogous syntheses of other pyridinesulfonyl chlorides have been successfully developed in aqueous media. google.comresearchgate.net For instance, a green synthesis for 3-pyridinesulfonyl chloride uses water as the primary solvent for the key diazotization and substitution reactions. google.compatsnap.com This process avoids hazardous reagents like phosphorus pentachloride and operates under mild conditions. patsnap.com The successful application of aqueous chemistry to produce a closely related sulfonyl chloride suggests a promising path for developing a greener synthesis of Thieno[2,3-c]pyridine-2-sulfonyl chloride. researchgate.net Such a process could significantly reduce the reliance on volatile organic compounds, simplifying product isolation and minimizing solvent-related waste. researchgate.net

Catalyst Development for Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all of which reduce energy consumption and waste.

Metal-Free Catalysis

A significant advancement in the synthesis of the thieno[2,3-c]pyridine scaffold is the development of metal-free catalytic systems. nih.gov Traditional cross-coupling and cyclization reactions often rely on expensive and toxic heavy metal catalysts (e.g., palladium, copper), which can contaminate the final product and create hazardous waste streams. nih.gov

A recently developed strategy utilizes a simple acid-mediated denitrogenative transformation. nih.gov In this approach, catalysts such as para-toluenesulfonic acid (PTSA) or the more effective trifluoromethanesulfonic acid (TfOH) are used to promote the reaction under mild conditions. nih.gov This method not only avoids metal catalysts but also overcomes limitations in product diversity seen in conventional methods. nih.gov

The table below summarizes the optimization of this metal-free catalytic reaction.

CatalystSolventTemperature (°C)Yield (%)Reference
PTSAToluene1102 researchgate.net
PTSADioxane1005 researchgate.net
PTSA1,2-DCE8020 researchgate.net
TfOHToluene11011 researchgate.net
TfOHDioxane10048 researchgate.net
TfOH 1,2-DCE 80 72 researchgate.net

This data clearly shows that an efficient, high-yield synthesis of the thieno[2,3-c]pyridine core can be achieved without the need for metal catalysts, representing a significant step towards a more sustainable chemical process. researchgate.net

Energy Efficiency in Synthetic Procedures

Reducing energy consumption is a key objective of green chemistry, directly impacting the environmental footprint and economic viability of a chemical process. This can be achieved by designing reactions that proceed at ambient temperature and pressure or by utilizing alternative energy sources.

In the synthesis of this compound and its precursors, a comparison of different synthetic routes reveals a move towards greater energy efficiency. Some traditional cyclization methods require refluxing at temperatures between 50°C and the boiling point of the solvent, which can be over 100°C. google.com

In contrast, the optimized metal-free synthesis of the thieno[2,3-c]pyridine core operates at a lower temperature of 80°C. kuleuven.be Even more promising are green methods developed for analogous compounds, such as the aqueous synthesis of 3-pyridinesulfonyl chloride, which is conducted at temperatures between -10°C and 5°C. google.compatsnap.com Adopting low-temperature procedures where possible significantly cuts down on energy inputs. The exploration of microwave-assisted synthesis, a technique known for dramatically reducing reaction times and energy consumption in heterocyclic chemistry, could offer further improvements in the energy efficiency of this specific synthesis.

Waste Prevention and Minimization Strategies

The ultimate goal of green chemistry is to prevent the formation of waste at its source. This principle encompasses all aspects of a chemical process, from the choice of starting materials to the final product isolation.

In the synthesis of the thieno[2,3-c]pyridine skeleton, the metal-free denitrogenative transformation strategy offers a distinct advantage in waste prevention. nih.govnih.gov The primary byproduct of the key ring-forming step is nitrogen gas, which is environmentally harmless and requires no special disposal. nih.gov This is superior to syntheses that generate significant quantities of inorganic salts or acidic/basic aqueous waste that require neutralization and treatment.

Further strategies for waste minimization include:

One-Pot Reactions: The synthesis of the triazole precursor to the thieno[2,3-c]pyridine core has been achieved through a one-pot triazolation reaction. nih.gov Such procedures reduce the need for intermediate purification steps, which saves solvent and energy and minimizes material loss.

Solvent Recycling: Where hazardous solvents cannot yet be substituted, implementing robust recycling protocols can drastically reduce waste and raw material costs. For example, dichloromethane (B109758) used for extraction can be recovered through distillation and reused. google.com

Reagent Selection: Avoiding the use of hazardous and polluting reagents like phosphorus oxychloride or excess sulfuric acid, as demonstrated in greener syntheses of related sulfonyl chlorides, is crucial. google.compatsnap.com Instead, using reagents like thionyl chloride in aqueous systems can lead to cleaner processes where byproducts are more easily managed. google.com

By integrating these strategies, the synthesis of this compound can be progressively aligned with the principles of green chemistry, leading to a more sustainable and efficient manufacturing process.

Future Research Directions and Emerging Paradigms in Thieno 2,3 C Pyridine 2 Sulfonyl Chloride Chemistry

Exploration of Underexplored Reactivity Modes

The sulfonyl chloride functional group is a well-established reactive handle, most commonly employed in the formation of sulfonamides and sulfonates. However, its reactivity extends beyond these conventional transformations. Future research should endeavor to explore less common reactions of Thieno[2,3-c]pyridine-2-sulfonyl chloride. This could include its participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, to form carbon-sulfur or carbon-carbon bonds. Additionally, its potential in radical chemistry, for instance in radical-mediated cyclizations or additions, warrants investigation. A systematic study of its reactivity with a diverse range of nucleophiles, electrophiles, and radical precursors would provide a foundational understanding of its chemical versatility.

Development of Asymmetric Synthetic Methodologies

The thieno[2,3-c]pyridine (B153571) core is a feature in various biologically active molecules. The development of asymmetric synthetic methods to introduce chirality centered around the sulfonyl group or elsewhere on the heterocyclic scaffold would be of significant value. Future work could focus on the use of chiral catalysts in reactions involving the sulfonyl chloride group, for example, in the kinetic resolution of racemic alcohols or amines. Furthermore, the development of diastereoselective reactions using chiral auxiliaries attached to the thieno[2,3-c]pyridine ring system could provide access to a range of enantiomerically enriched compounds for biological screening.

Integration with Flow Chemistry Techniques

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The integration of this compound chemistry with flow techniques could open up new synthetic possibilities. Future research in this area could focus on developing continuous processes for the synthesis of sulfonamide libraries, which would be highly valuable for drug discovery programs. The inherent ability of flow reactors to handle hazardous reagents and exothermic reactions safely would be particularly advantageous for exploring the reactivity of this sulfonyl chloride under a wider range of conditions than is typically accessible in batch.

Application in Materials Science Research (Theoretical Exploration)

The fused aromatic system of the thieno[2,3-c]pyridine scaffold suggests potential applications in materials science, particularly in the field of organic electronics. While no specific material properties of this compound have been reported, its structure provides a basis for theoretical exploration. Future computational studies could model the electronic properties of polymers and other materials derived from this compound. For instance, polymers incorporating the thieno[2,3-c]pyridine moiety could be investigated for their potential as organic semiconductors or in light-emitting diodes. The sulfonyl group could also serve as a versatile anchor for attaching the core structure to other functional molecules or surfaces.

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound requires the characterization of transient intermediates. The application of advanced spectroscopic techniques, such as in-situ NMR and rapid-injection mass spectrometry, could provide valuable insights into the formation and fate of these species. Future research could focus on studying the kinetics of its reactions with various nucleophiles to elucidate the underlying mechanistic pathways. This knowledge would be instrumental in optimizing reaction conditions and designing novel transformations.

Deepening Mechanistic Understanding through Combined Experimental and Computational Studies

A powerful approach to understanding chemical reactivity involves the synergy between experimental and computational methods. For this compound, future research should aim to combine laboratory-based studies with theoretical calculations. Density Functional Theory (DFT) calculations, for example, could be used to model reaction pathways, predict transition state geometries, and rationalize observed product distributions. This combined approach would provide a more complete and nuanced understanding of the factors that govern the reactivity of this compound, thereby accelerating the development of new synthetic applications.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), flame-retardant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Neutralize residual sulfonyl chloride with sodium bicarbonate before disposal .

How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

Q. Advanced

  • 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments.
  • Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts.
  • Alternative syntheses : Reproduce derivatives via distinct pathways (e.g., bromination or cross-coupling) to confirm structural consistency .

What strategies enhance the reactivity of this compound in nucleophilic substitutions?

Q. Advanced

  • Activation : Use catalytic Lewis acids (e.g., ZnCl₂) to polarize the S–Cl bond.
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states.
  • Temperature modulation : Elevated temperatures (40–60°C) accelerate reactions but require monitoring for decomposition .

How can the anti-proliferative activity of this compound derivatives be systematically evaluated?

Q. Advanced

  • Assay design : Use dose-response curves (0.1–100 μM) on cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin assays.
  • Control experiments : Include cisplatin as a positive control and assess cytotoxicity on non-cancerous cells (e.g., HEK293).
  • Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3) or cell cycle analysis via flow cytometry .

What are the challenges in functionalizing the thienopyridine ring system, and how can they be addressed?

Q. Advanced

  • Electrophilic substitution : Bromination at the 5-position requires careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid over-halogenation.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids demand palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent catalyst oxidation .

How should researchers handle conflicting purity data from different analytical methods (e.g., HPLC vs. elemental analysis)?

Q. Advanced

  • Method calibration : Validate HPLC conditions using certified reference standards.
  • Combined techniques : Use mass spectrometry (HRMS) to confirm molecular weight and thermogravimetric analysis (TGA) to detect non-volatile impurities.
  • Re-crystallization : Purify compounds via gradient recrystallization (e.g., ethanol/water) to isolate high-purity fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.